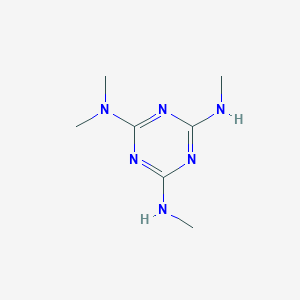
N(2),N(2),N(4),N(6)-Tetramethylmelamine
Description
N(2),N(2),N(4),N(6)-Tetramethylmelamine (CAS: 16268-54-5) is a methylated derivative of melamine, featuring four methyl groups substituted at the 2nd, 4th, and 6th positions of the triazine ring. Its molecular formula is C₇H₁₄N₆, with a molecular weight of 182.226 g/mol and a density of 1.248 g/cm³ . The compound exhibits a boiling point of 339.7°C and a flash point of 159.2°C, with moderate aqueous solubility (2.052E-03 mol/L at 25°C) . It is classified under HS code 2933699090 and is used in research and industrial applications, particularly in studies involving chemosterilants and antineoplastic agents .
Properties
CAS No. |
16268-54-5 |
|---|---|
Molecular Formula |
C7H14N6 |
Molecular Weight |
182.23 g/mol |
IUPAC Name |
2-N,2-N,4-N,6-N-tetramethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C7H14N6/c1-8-5-10-6(9-2)12-7(11-5)13(3)4/h1-4H3,(H2,8,9,10,11,12) |
InChI Key |
SXPIROLPYODZEU-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N(C)C)NC |
Canonical SMILES |
CNC1=NC(=NC(=N1)N(C)C)NC |
Other CAS No. |
16268-54-5 |
Synonyms |
2,2,4,6-tetra-MM N(2),N(2),N(4),N(6)-tetramethylmelamine N(2),N(2),N(4),N(6)-tetramethylmelamine monohydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Hexamethylmelamine (Hemel)
Structural Differences :
- Hexamethylmelamine (Hemel) substitutes all six amino hydrogens of melamine with methyl groups, resulting in C₉H₁₈N₆ (MW: 210.28 g/mol).
- Tetramethylmelamine retains two unsubstituted amino groups (positions 4 and 6 have single methyl groups, while position 2 has two methyl groups) .
2-N,2-N,4-N,4-N-Tetraethyl-6-N-Methyl-1,3,5-Triazine-2,4,6-Triamine
Structural Differences :
Functional Implications :
N,N-Dimethyl Guanylmelamine
Structural Differences :
- This compound (C₆H₁₂N₈, MW: 196.21 g/mol) incorporates a guanidine moiety, distinguishing it from the triazine-based tetramethylmelamine .
Physicochemical and Pharmacokinetic Data
Key Research Findings
Solubility-Activity Relationship :
- Methylmelamine activity correlates with methylation degree, peaking at tetramethylmelamine due to balanced solubility and bioavailability . Hemel’s lower solubility limits its utility unless formulated as salts .
Metabolic Pathways :
- Tetramethylmelamine is a biotransformation product of pentamethylmelamine, with neurotoxic metabolites affecting the central nervous system .
Structural Optimization :
- Ethyl substitution in analogs like 2-N,2-N,4-N,4-N-Tetraethyl-6-N-Methyltriazine increases lipophilicity but complicates synthesis and regulatory approval .
Q & A
Basic Research Questions
Q. How does the solubility of N(2),N(2),N(4),N(6)-Tetramethylmelamine influence its biological activity in experimental designs?
- Methodological Answer : Solubility directly impacts bioavailability and reproducibility in biological assays. For instance, tetramethylmelamine has a solubility of 2.052E-03 mol/L at 25°C . Insoluble forms (e.g., suspensions) may yield inconsistent activity due to uneven distribution in test media. To mitigate this, researchers often use hydrochloride salts or solvents like dimethylformamide (DMF) to enhance solubility. In sterilizing assays, water-soluble salts induced 100% sterility in houseflies at 0.25–1% concentrations, whereas suspensions showed variability .
Q. What is the metabolic pathway of this compound in pharmacological studies?
- Methodological Answer : Tetramethylmelamine is a metabolite of hexamethylmelamine (altretamine), formed via hepatic demethylation . In ovarian cancer models, oral administration leads to rapid biotransformation, with metabolites interacting with DNA at guanine N7 positions. Researchers should monitor neurotoxicity endpoints (somnolence, peripheral neuropathy) and use HPLC-MS to quantify metabolite levels in plasma .
Q. How does the degree of methylation affect the chemosterilant efficacy of melamine derivatives?
- Methodological Answer : Methylation enhances lipophilicity and membrane permeability. Tetramethylmelamine exhibits peak sterilizing activity in houseflies (41.1–100% sterility at 1% concentration), surpassing monomethyl and trimethyl analogs . Experimental protocols must standardize diet composition (e.g., glucose vs. granulated sugar) and exposure duration (7 days for soluble salts vs. variable periods for suspensions) to ensure comparability .
Advanced Research Questions
Q. How can contradictory findings on the sterilizing activity of tetramethylmelamine vs. hexamethylmelamine be resolved?
- Methodological Answer : Discrepancies arise from differences in compound solubility and experimental design. For example, Borkovec et al. reported higher activity for tetramethylmelamine, while later studies using suspensions found hexamethylmelamine more potent . To resolve this, researchers should:
- Compare activity using standardized soluble salts (e.g., hydrochlorides).
- Control for diet composition (e.g., glucose increases bioavailability).
- Use LC-MS to verify chemical stability during assays .
Q. What advanced analytical techniques are suitable for characterizing tetramethylmelamine-based polymers?
- Methodological Answer : Linear melamine-formaldehyde resins derived from tetramethylmelamine require multi-modal characterization:
- Liquid Chromatography-Ion Trap MS (LC-ITMS) : Separates oligomers and identifies polymerization degrees .
- Analytical Pyrolysis-GC/MS : Detects thermal degradation products to infer backbone structure.
- Gel Permeation Chromatography (GPC) : Measures molar mass distributions, critical for industrial applications .
Q. How do dietary substrates modulate the chemosterilant activity of tetramethylmelamine in insect models?
- Methodological Answer : Activity varies with nutrient matrices. For example:
- Granulated sugar : No egg hatching at 0.25–1% tetramethylmelamine due to enhanced compound adhesion.
- Glucose mixtures : Lower efficacy (41.1–100% sterility) due to competitive binding with glucose transporters . Experimental designs should include substrate controls and use fluorescence tagging to track compound localization in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


